molecular formula C18H24NaO5S B195167 Sodium 17alpha-estradiol sulfate CAS No. 56050-04-5

Sodium 17alpha-estradiol sulfate

Cat. No.: B195167
CAS No.: 56050-04-5
M. Wt: 375.4 g/mol
InChI Key: RUVRVMKBSLGUND-JOWXCZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 17alpha-estradiol sulfate, also known as E2S, is a natural, endogenous steroid and an estrogen ester . It is biologically inactive but can be converted by steroid sulfatase into estradiol, which is a potent estrogen .


Synthesis Analysis

A comprehensive approach to the synthesis of sulfate esters has been developed, which permits the direct and high-yielding synthesis of protected sulfate monoesters . The subsequent deblocking reveals sulfate monoesters in near-quantitative yield .


Molecular Structure Analysis

The molecular formula of this compound is C18H23NaO5S . Its molecular weight is 374.4 g/mol . The IUPAC name is sodium; [(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate .


Chemical Reactions Analysis

This compound has been detected in environmental samples and is significant due to its low content and inherent weak ionization . A modified derivatisation-based methodology was applied for the first time to detect estrogen in free and conjugated forms including some isomers simultaneously using liquid chromatography tandem mass spectrometry (LC-MSn) .


Physical and Chemical Properties Analysis

This compound is a white crystalline solid . It is soluble in water and insoluble in organic solvents .

Scientific Research Applications

  • Metabolism in Humans : Sodium 17alpha-estradiol sulfate shows different metabolisms when administered orally and sublingually in humans. Oral administration leads to rapid and intensive conjugation, with only minor amounts of the free steroid appearing in serum. In contrast, sublingual administration results in temporarily higher serum levels of the free compound. This indicates that this compound has limited phase I metabolism in humans and undergoes different metabolic pathways depending on the mode of administration (Hobe et al., 2002).

  • Environmental Impact : this compound, specifically its variant 17alpha-ethinylestradiol, is known for its environmental persistence, especially in aquatic environments. This synthetic estrogen, often used in oral contraceptives, has been found to accumulate in the environment, raising concerns over its potential health impacts. The degradation of 17alpha-ethinylestradiol in various environmental contexts, including soil and water systems, involves bacterial and microbial action (Cajthaml et al., 2009).

  • Effect on Aquatic Organisms : Research has shown that 17alpha-ethinyl estradiol, a variant of this compound, affects reproduction in aquatic species, particularly fish. It acts through receptor-mediated pathways, common to both mammals and other vertebrates. Its presence in surface waters can lead to reproductive effects in aquatic organisms, highlighting its significant environmental impact (Caldwell et al., 2008).

  • Biological Activity in Uterine Tissue : this compound has shown both agonist and antagonist activity in uterine growth, impacting uterine contractile activity and growth. This demonstrates its complex role in estrogen-mediated uterine physiology and potential applications in studying uterine health and disorders (Perusquía & Navarrete, 2005).

  • Neuroprotective Potential : There's evidence suggesting the neuroprotective potential of 17alpha-estradiol in human neurodegenerative disorders, including Alzheimer's and Parkinson's disease. It exhibits antioxidant effects and, due to its less feminizing nature compared to 17beta-estradiol, may offer a safer alternative for clinical testing in neuroprotection (Moos et al., 2009).

  • Role in Sleep Architecture : 17alpha-ethinyl estradiol, a form of this compound, influences rapid eye movement (REM) sleep architecture in ovariectomized rats. It has been observed to suppress REM sleep, affecting both the length of REM sleep bouts and EEG theta power, suggesting a role in sleep-wakefulness patterns (Pawlyk et al., 2008).

  • Effect on Memory : Certain forms of this compound, like 17alpha-estradiol, have shown to influence memory, specifically enhancing spatial memory in animals. This suggests a potential application in memory-related research and therapies (Rhodes & Frye, 2006).

Mechanism of Action

While specific information on Sodium 17alpha-estradiol sulfate is not available, sodium sulfate, a related compound, is known to work by providing sodium ions and sulfate ions . Sodium ion is the principal cation of the extracellular fluid and plays a large part in the therapy of fluid and electrolyte disturbances .

Safety and Hazards

When handling Sodium 17alpha-estradiol sulfate, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

17alpha-estradiol, the parent compound of Sodium 17alpha-estradiol sulfate, has shown potential as a neuroprotective therapeutic agent . It has shown efficacy in animal models of stroke, Alzheimer’s disease (AD), and Parkinson’s disease (PD) . Positive safety and pharmacokinetic data from a successful phase I clinical study with oral 17alpha-E2 (sodium sulfate conjugate) are presented, and several options for its future clinical assessment are discussed .

Properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway of Sodium 17alpha-estradiol sulfate involves the conversion of estradiol to its sulfate form, followed by the addition of sodium ions.", "The reaction is carried out in multiple steps, involving the use of various reagents and catalysts.", "The overall reaction scheme is designed to achieve high yield and purity of the final product." ], "Starting Materials": [ "Estradiol", "Sulfuric acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Step 1: Estradiol is dissolved in a mixture of sulfuric acid and acetic anhydride.", "Step 2: The mixture is heated under reflux, causing the estradiol to undergo sulfation.", "Step 3: The reaction mixture is cooled and diluted with water.", "Step 4: Sodium hydroxide is added to the solution to neutralize the excess sulfuric acid.", "Step 5: Sodium chloride is added to the solution to promote the formation of the sodium salt of estradiol sulfate.", "Step 6: The mixture is filtered to remove any precipitates.", "Step 7: The filtrate is concentrated and crystallized to obtain pure Sodium 17alpha-estradiol sulfate." ] }

CAS No.

56050-04-5

Molecular Formula

C18H24NaO5S

Molecular Weight

375.4 g/mol

IUPAC Name

sodium;[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,17-,18+;/m1./s1

InChI Key

RUVRVMKBSLGUND-JOWXCZTESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na]

Appearance

White Solid

56050-04-5

Pictograms

Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(17α)-Estra-1,3,5(10)-triene-3,17-diol 3-(Hydrogen sulfate) Sodium Salt;  17α-Acetoxy-3-sulfatoxy-estra-1,3,5(10)-triene Sodium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 17alpha-estradiol sulfate
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